Cas no 1227576-97-7 (3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine)

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine
- FCH1343486
- 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine
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- インチ: 1S/C7H6BrF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2
- InChIKey: UPKYOUIZVYAYFW-UHFFFAOYSA-N
- SMILES: BrCC1C=CN=C(C(F)(F)F)C=1N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 38.9
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022004088-1g |
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |
1227576-97-7 | 97% | 1g |
$1764.00 | 2023-09-03 | |
Alichem | A022004088-250mg |
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |
1227576-97-7 | 97% | 250mg |
$700.40 | 2023-09-03 | |
Alichem | A022004088-500mg |
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |
1227576-97-7 | 97% | 500mg |
$1068.20 | 2023-09-03 |
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridineに関する追加情報
3-Amino-4-Bromomethyl-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview
3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine, also known by its CAS number 1227576-97-7, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates an amino group at position 3, a bromomethyl group at position 4, and a trifluoromethyl group at position 2. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical syntheses.
The synthesis of 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromomethyl group with high regioselectivity. Additionally, the use of fluorination techniques has been optimized to install the trifluoromethyl group, ensuring the stability and purity of the final product.
In terms of applications, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine has found extensive use in the construction of bioactive molecules. Its amino group serves as a versatile nucleophile, enabling the formation of various amide and imine linkages. The bromomethyl group acts as an excellent leaving group in substitution reactions, facilitating the incorporation of diverse functional groups into the molecule. Moreover, the trifluoromethyl group imparts unique electronic effects, enhancing the compound's ability to interact with biological targets such as enzymes and receptors.
Recent studies have highlighted the potential of 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine in drug discovery efforts. For example, researchers have utilized this compound as a scaffold for designing inhibitors of kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The combination of its structural flexibility and functional diversity makes it an ideal candidate for exploring novel therapeutic agents.
Beyond pharmacology, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine has also been explored in materials science applications. Its ability to form coordination bonds with metal ions has led to its use in constructing metal-organic frameworks (MOFs) and other porous materials. These frameworks exhibit exceptional surface areas and tunable pore sizes, making them promising candidates for gas storage, catalysis, and sensing applications.
In conclusion, 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine stands out as a versatile and multifunctional compound with wide-ranging applications across diverse scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and beyond.
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